![molecular formula C22H28N6O4 B2498107 N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8](/img/structure/B2498107.png)
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinazolines are heterocyclic compounds combining triazole and quinazoline moieties. These compounds are of significant interest due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis and study of such compounds help in understanding their structure-activity relationships, leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves multi-step reactions, starting from the preparation of the quinazoline base followed by cyclization with appropriate reagents to introduce the triazolo ring. A common approach includes the condensation of anthranilamide with isocyanates, leading to quinazolinone derivatives, which are then further modified to introduce the triazolo moiety through cyclization reactions (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized using spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups. For example, Yao et al. (2022) synthesized a new triazoline-quinazolinone compound and confirmed its structure using MS, NMR, FT-IR spectroscopy, and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazoline derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, enabling the introduction of different substituents into the molecule. These modifications significantly affect the compounds' biological activities and physicochemical properties (Chernyshev et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity Research on compounds with structural similarities to N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide includes studies on the reactions of anthranilamide with isocyanates, leading to the synthesis of novel quinazoline derivatives. These synthetic routes offer insights into potential methods for creating a variety of quinazoline-based compounds, which may include the compound (Chern et al., 1988).
Biological Evaluation and Potential Applications Further research has extended into the design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives. These studies include docking with oxido-reductase and DNA gyrase enzymes, suggesting potential antimicrobial, antioxidant, and even anticancer applications through structural modifications and optimization of these compounds (Gadhave & Kuchekar, 2020).
Antimicrobial Properties The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents emphasizes the antimicrobial potential of triazole and quinazoline derivatives. These compounds have shown moderate to good activities against various pathogens, indicating that similar compounds, possibly including this compound, could be explored for antimicrobial applications (Pokhodylo et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTXPILRMFHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

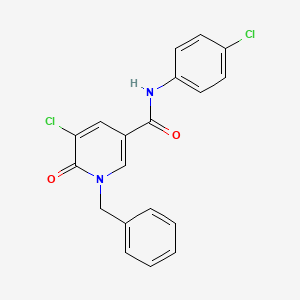
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
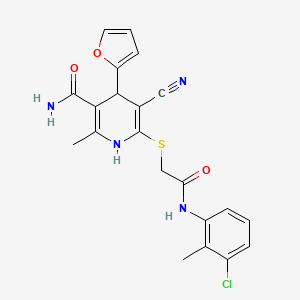
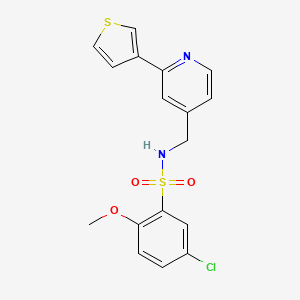
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
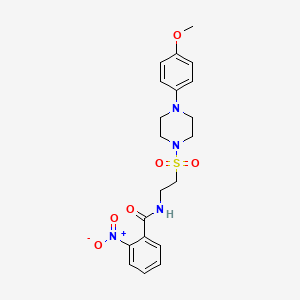
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
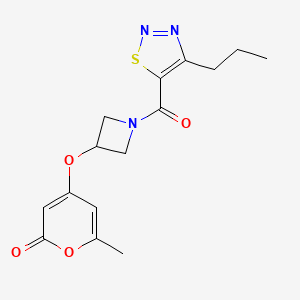
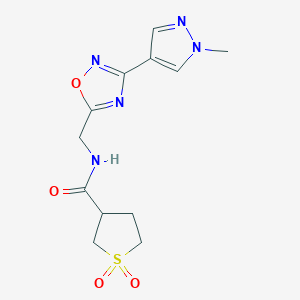
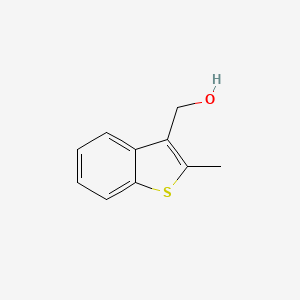
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)